2-amino-5,8,8-trimethyl-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one
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Overview
Description
2-AMINO-5,8,8-TRIMETHYL-6H,7H,8H,9H-[1,2,4]TRIAZOLO[1,5-A]QUINAZOLIN-6-ONE is a heterocyclic compound that belongs to the triazoloquinazoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-5,8,8-TRIMETHYL-6H,7H,8H,9H-[1,2,4]TRIAZOLO[1,5-A]QUINAZOLIN-6-ONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole scaffold .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-5,8,8-TRIMETHYL-6H,7H,8H,9H-[1,2,4]TRIAZOLO[1,5-A]QUINAZOLIN-6-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
2-AMINO-5,8,8-TRIMETHYL-6H,7H,8H,9H-[1,2,4]TRIAZOLO[1,5-A]QUINAZOLIN-6-ONE has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a CDK2 inhibitor, making it a promising candidate for cancer treatment.
Antimicrobial Agents: Derivatives of this compound have demonstrated antibacterial activity against various strains of bacteria.
Materials Science: The unique structural features of this compound make it suitable for use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-AMINO-5,8,8-TRIMETHYL-6H,7H,8H,9H-[1,2,4]TRIAZOLO[1,5-A]QUINAZOLIN-6-ONE involves its interaction with molecular targets such as CDK2/cyclin A2. The compound inhibits the activity of CDK2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . This mechanism highlights its potential as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and applications in medicinal chemistry.
Triazolothiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.
Uniqueness
2-AMINO-5,8,8-TRIMETHYL-6H,7H,8H,9H-[1,2,4]TRIAZOLO[1,5-A]QUINAZOLIN-6-ONE stands out due to its specific structural configuration, which imparts unique biological activities and potential applications in various fields. Its ability to inhibit CDK2 selectively makes it a valuable compound for targeted cancer therapy.
Properties
IUPAC Name |
2-amino-5,8,8-trimethyl-7,9-dihydro-[1,2,4]triazolo[1,5-a]quinazolin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-6-9-7(4-12(2,3)5-8(9)18)17-11(14-6)15-10(13)16-17/h4-5H2,1-3H3,(H2,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUWBAYJWVTPNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C3=C1C(=O)CC(C3)(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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